molecular formula C15H16N2O3S2 B2355819 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid CAS No. 784195-75-1

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B2355819
CAS No.: 784195-75-1
M. Wt: 336.42
InChI Key: HTOHCEYICWDAED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(17-7-5-10(6-8-17)14(19)20)9-21-15-16-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHCEYICWDAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride to form the benzothiazole ring. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to form the final product.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of ionic liquids as catalysts has been reported to enhance the efficiency of the condensation reactions involved in the synthesis of benzothiazole derivatives .

Chemical Reactions Analysis

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace the sulfanyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, benzothiazole derivatives are known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzothiazole Derivatives

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic Acid
  • CAS No.: 181811-44-9
  • Molecular Formula : C₁₃H₁₄N₂O₂S
  • Molecular Weight : 262.33 g/mol .
  • Key Differences : Lacks the sulfanyl-acetyl linker, directly attaching benzothiazole to piperidine.
1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
  • CAS No.: 524057-69-0
  • Molecular Formula : C₁₅H₁₇N₃O₂S₂
  • Molecular Weight : 335.44 g/mol .
  • Key Differences : Carboxylic acid replaced with carboxamide.
  • Implications : Eliminates ionization, enhancing lipophilicity and membrane permeability but reducing aqueous solubility.

Heterocyclic Substitutions

1-[2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxylic Acid
  • CAS No.: 784195-76-2
  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • Molecular Weight : 333.11 g/mol .
  • Key Differences : Benzothiazole replaced with 6-methyl-benzimidazole.
Benzoxazole Analog
  • Example : 1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
  • Molecular Weight : 402.5 g/mol .
  • Key Differences : Benzothiazole replaced with benzoxazole (O instead of S).
  • Implications : Reduced electron-withdrawing effects and altered dipole moments may affect receptor binding kinetics.

Extended Functionalization

Quinazolinone Derivative
  • Example : 1-[2-[3-(2,3-Dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxylic Acid
  • CAS No.: 568567-68-0 .
  • Key Differences: Incorporates a quinazolinone moiety.
  • Implications : Enhanced planar aromaticity may improve DNA intercalation or topoisomerase inhibition, common in anticancer agents.
Triazole-Containing Analog
  • Example : 1-[2-(5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetyl]piperidine-4-carboxylic Acid
  • Catalog No.: sc-333411 (Santa Cruz Biotechnology) .
  • Key Differences : Triazole ring introduces additional hydrogen-bond acceptors.
  • Implications : Improved metabolic stability due to triazole’s resistance to oxidative degradation.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Estimated)
Target Compound 336.43 Carboxylic acid, benzothiazole Moderate (ionizable acid) ~2.1
Carboxamide Analog 335.44 Carboxamide Low ~2.8
Benzimidazole Analog 333.11 Benzimidazole Moderate ~2.5
Triazole-Furan Analog 402.5 Triazole, furan Low ~3.0

Biological Activity

1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid is a complex organic compound notable for its diverse biological activities. This compound features a piperidine ring and a benzothiazole moiety, which are known to contribute to various pharmacological effects. The presence of sulfur and nitrogen in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Moiety : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Thioacetylation : The benzothiazole derivative undergoes thioacetylation to introduce the thioacetyl group.
  • Piperidine Ring Formation : The thioacetylated benzothiazole is coupled with a piperidine derivative.
  • Thiazole Incorporation : Finally, the thiazole group is introduced through a coupling reaction with the piperidine derivative.

This multi-step synthesis highlights the structural complexity that may enhance the compound's biological activity compared to simpler derivatives.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess activity against various bacterial and fungal strains, including Candida auris, which poses a serious threat to public health due to its resistance to antifungal treatments .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as similar benzothiazole-based compounds have shown promise in inhibiting inflammatory pathways. Studies have indicated that these compounds may interact with specific receptors involved in inflammation .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-BenzothiazolesContains benzothiazole moietyAntimicrobial, anticancer
Thiazolidine DerivativesContains thiazolidine ringAnti-inflammatory
N-(Thiazol-2-yl) AmidesAmide linkage with thiazoleAnticancer properties

The structural complexity of this compound potentially enhances its biological activity compared to these simpler analogs.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives related to this compound. For example, studies have shown that similar piperidine derivatives exhibit antifungal activity against Candida auris, demonstrating their ability to induce apoptotic cell death and disrupt cell membrane integrity at low concentrations .

Moreover, benzothiazole-based compounds have been highlighted for their role in combating tuberculosis through inhibition of specific protein targets associated with the disease . This underscores the potential utility of this compound in developing new therapeutic strategies.

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